molecular formula C20H18ClN5O2 B11049242 7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide

7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide

Cat. No. B11049242
M. Wt: 395.8 g/mol
InChI Key: QFROWSJBSZYVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,5-B]pyridazine core, a phenyl group, and a chloro-methylphenyl moiety. Its molecular formula is C19H15ClN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide typically involves multiple steps:

    Formation of the Imidazo[1,5-B]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: This is achieved through a substitution reaction where a phenyl group is introduced to the core structure.

    Addition of the Chloro-Methylphenyl Moiety: This step involves the use of chlorinating agents to introduce the chloro group, followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Shares structural similarities but has a thiazole ring instead of an imidazo[1,5-B]pyridazine core.

    Dasatinib: A known protein tyrosine kinase inhibitor with a similar chloro-methylphenyl moiety.

Uniqueness

  • The imidazo[1,5-B]pyridazine core provides unique electronic properties.
  • The combination of functional groups offers a distinct reactivity profile, making it valuable for specific applications in medicinal chemistry and material science.

properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

7-amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-4-carboxamide

InChI

InChI=1S/C20H18ClN5O2/c1-11-7-8-13(21)9-15(11)23-19(28)14-10-16(27)25-26-18(14)17(24-20(26)22)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,22,24)(H,23,28)(H,25,27)

InChI Key

QFROWSJBSZYVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NN3C2=C(N=C3N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.